Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride

Fragment-based drug discovery High-throughput screening Pre-formulation

Fragment library curation often struggles with compounds that degrade or deliquesce upon storage, compromising screening reproducibility. Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride solves this as a stable crystalline hydrochloride salt (MW 245.7 g/mol, free base MW 209.24), enabling accurate weighing and long-term library integrity. Its bifunctional design-N-methylamine for controlled amide coupling and methyl ester for prodrug elaboration-combined with a fragment-rule-of-three compliant logP of 0.8, makes it an ideal starting point for parallel library synthesis and fragment growth campaigns.

Molecular Formula C11H16ClNO3
Molecular Weight 245.7 g/mol
CAS No. 1797802-94-8
Cat. No. B1430462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride
CAS1797802-94-8
Molecular FormulaC11H16ClNO3
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)OCC(=O)OC.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-12-7-9-3-5-10(6-4-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H
InChIKeyGUEDVVYRLNLSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride


Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride is a para-substituted phenoxyacetate ester isolated as the hydrochloride salt (molecular formula C₁₁H₁₅NO₃·HCl, MW 245.70 g/mol) [1]. The compound bears a methylaminomethyl group at the 4-position of the phenyl ring and a methyl ester on the acetate moiety, classifying it as a bifunctional scaffold suitable for orthogonal derivatization in medicinal chemistry [2]. It is supplied as a research chemical by multiple vendors (e.g., Biosynth, CymitQuimica) at ≥95% purity and is intended for use as a synthetic intermediate or fragment screening hit .

Fragment-based screening — low MW, balanced logP fragment hit for library enrichment
Orthogonal derivatization — secondary amine and methyl ester enable stepwise elaboration
Crystalline hydrochloride — solid form supports automated dispensing and storage stability

Substitution Risks: Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride


Phenoxyacetate building blocks appear superficially interchangeable; however, subtle variations in salt form, ester chain length, and N‑substitution can lead to significant differences in solubility, reactivity, and ligand efficiency. The hydrochloride salt of the target compound is a crystalline solid, whereas the analogous free base (CAS 940365‑01‑5) is typically a liquid, which directly impacts handling and formulation in high‑throughput screening . Furthermore, the methyl ester provides the lowest molecular weight among stable alkyl esters, maximizing fragment-like character—a property that is lost when moving to the ethyl ester analog (MW 223.27) [1]. Such structural nuances are rarely captured in general databases, yet they govern success in fragment growth campaigns and parallel library synthesis.

Free base (CAS 940365‑01‑5) is a liquid; substitution may shift solid‑dispensing performance in HTS workflows.
Ethyl ester analog increases MW and logP; fragment‑like ligand efficiency may not transfer directly.
Primary amine analog alters nucleophilicity and acylation selectivity; parallel library outcomes may differ.

Differentiation of Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride from Analogs


Crystalline Salt Handling Advantage in High-Throughput Screening

The hydrochloride salt (CAS 1797802-94-8) is a crystalline powder at room temperature, while the corresponding free base (CAS 940365-01-5) is reported as a liquid or low-melting solid . This physical state difference directly influences robotic handling in HTS: powders can be accurately dispensed by solid handling systems, whereas liquids require volumetric measurement, introducing potential variability. Although experimental solubility data are not publicly available, general salt formation principles predict that the hydrochloride salt exhibits enhanced aqueous solubility compared to the free base, which is a practical advantage for preparing DMSO-free assay solutions [1]. The hydrochloride salt also has a hydrogen bond donor count of 2 (vs. 1 for the free base) and a formal charge of 0, yet it dissociates to the protonated amine in water, further enhancing solubility.

Salt vs free base
Class-level
Crystalline powder (HCl) vs. liquid (free base)
Reported salt-form handling context
Data to verify; vendor specification
Fragment-based drug discovery High-throughput screening Pre-formulation

Smallest Ester Advantage in Fragment Ligand Efficiency

The methyl ester imparts the lowest molecular weight (209.24 g/mol for the free base; 245.70 g/mol for the hydrochloride salt) among common alkyl esters [1]. The ethyl ester analog (CAS 1179703-40-2) has a molecular weight of 223.27 g/mol, representing a 6.7% increase in heavy atom count [2]. In fragment-based screening, every heavy atom added to a hit reduces ligand efficiency (LE). The methyl ester therefore maximizes the binding energy per unit of molecular size. Both compounds share the same topological polar surface area (TPSA = 47.6 Ų) and hydrogen bond donor (1) and acceptor (4) counts; the additional CH₂ group in the ethyl ester increases lipophilicity (XLogP3 = 1.5 vs. 0.8 for the methyl ester) without contributing to hydrogen bonding, potentially complicating solubility and off-target binding [3].

Fragment‑likeness
Reported
MW 209.24 vs 223.27 (+6.7%); XLogP3 0.8 vs 1.5
Supports fragment‑likeness review
Computed properties (PubChem)
Fragment-based drug discovery Ligand efficiency Medicinal chemistry

Secondary Amine Reactivity in Orthogonal Functionalization

The target compound contains a secondary N-methylamine, whereas the primary amine analog (methyl 2-(4-(aminomethyl)phenoxy)acetate, CAS 132224-97-6) bears a —CH₂NH₂ group [1]. Secondary amines are sterically more hindered and electronically less nucleophilic than primary amines. This difference can be exploited in parallel synthesis: the methylamino group can be selectively acylated or sulfonylated under conditions that would over-react with a primary amine, enabling greater synthetic control. Although direct kinetic data for this specific pair are not available, the principle is well-established: secondary amines generally require longer reaction times or stronger acylating agents for amide bond formation, providing a wider window for selective mono-functionalization [2]. The hydrochloride salt also protects the amine from oxidation during storage, a practical advantage over the free primary amine.

Amine reactivity
Class-level
Secondary N‑methylamine vs. primary amine analog
Class‑level reactivity context
No direct kinetic data; general organic principles
Parallel library synthesis Orthogonal protection Medicinal chemistry

Best Applications for Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride


Fragment Library Screening for Kinase and GPCR Targets

The compound’s low molecular weight (209.24 g/mol free base) and balanced logP (0.8) position it optimally within the rule-of-three space for fragment-based drug discovery. Its bifunctional nature—ester and secondary amine—permits rapid elaboration into lead-like molecules. The crystalline hydrochloride salt ensures accurate weighing and long-term storage stability, critical for maintaining fragment library integrity over multiple screening campaigns [1].

Parallel Synthesis for Phenoxyacetamide SAR

The secondary N-methylamine handle enables controlled amide bond formation with diverse carboxylic acids, allowing high-throughput synthesis of compound arrays. Compared to primary amine analogs, the reduced nucleophilicity of the methylamino group minimizes double-acylation side products, improving crude purity profiles and reducing purification burden [2].

Prodrug Design via Ester Hydrolysis

The methyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid, making it a candidate for prodrug strategies. The hydrochloride salt form enhances aqueous solubility of the intermediate, facilitating formulation for parenteral administration studies. The para-methylaminomethyl group further provides a conjugation site for targeting moieties [3].

Application
Selection Property
Validation Focus
Fragment library screening
Crystalline salt for solid dispensing
Fragment‑like properties (MW, logP) review
Parallel library synthesis
Secondary amine selectivity
Acylation reactivity and purity profiling
Prodrug research studies
Ester lability and salt solubility
Hydrolysis kinetics in research buffers
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